2-Pyrimido[5,4-e][1,2,4]triazin-5-ylguanidine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Pyrimido[5,4-e][1,2,4]triazin-5-yl)guanidine typically involves the condensation of 6-hydrazinyluracil with different aromatic aldehydes to form hydrazones. These hydrazones are then subjected to nitrosation with nitrous acid (HNO2) followed by intramolecular cyclization to yield the desired pyrimido[5,4-e][1,2,4]triazine derivatives . Another method involves the reaction of hydrazones with dimethylformamide-dimethylacetal (DMF-DMA) in the presence of DMF or by refluxing the hydrazinyluracil with DMF-DMA directly .
Industrial Production Methods
Industrial production methods for 1-(Pyrimido[5,4-e][1,2,4]triazin-5-yl)guanidine are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
1-(Pyrimido[5,4-e][1,2,4]triazin-5-yl)guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) and various alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazine derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
1-(Pyrimido[5,4-e][1,2,4]triazin-5-yl)guanidine has several scientific research applications, including:
Medicinal Chemistry: The compound exhibits potential anticancer activity and has been evaluated for its cytotoxic effects against human lung carcinoma (A549) cell lines. It is also being explored for its antiviral, antibacterial, and anti-inflammatory properties.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Research: The compound is used in studies related to enzyme inhibition and molecular interactions due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of 1-(Pyrimido[5,4-e][1,2,4]triazin-5-yl)guanidine involves its interaction with specific molecular targets and pathways. For example, the compound has been shown to induce DNA damage in poorly oxygenated tumor cells, leading to cell death . It also inhibits certain enzymes and proteins involved in cell proliferation and survival, contributing to its anticancer effects.
Comparison with Similar Compounds
1-(Pyrimido[5,4-e][1,2,4]triazin-5-yl)guanidine can be compared with other similar compounds, such as:
Pyrimido[5,4-e][1,2,4]triazines: These compounds share a similar core structure and exhibit comparable biological activities, including anticancer and antimicrobial properties.
Pyrazolo[3,4-d]pyrimidines: These compounds also possess a fused ring structure and are known for their enzyme inhibitory activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines: These derivatives are explored for their potential as CDK2 inhibitors and anticancer agents.
The uniqueness of 1-(Pyrimido[5,4-e][1,2,4]triazin-5-yl)guanidine lies in its specific molecular interactions and the range of biological activities it exhibits, making it a valuable compound for further research and development.
Properties
CAS No. |
21309-00-2 |
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Molecular Formula |
C6H6N8 |
Molecular Weight |
190.17 g/mol |
IUPAC Name |
2-pyrimido[5,4-e][1,2,4]triazin-5-ylguanidine |
InChI |
InChI=1S/C6H6N8/c7-6(8)13-4-3-5(11-1-10-4)14-12-2-9-3/h1-2H,(H4,7,8,10,11,13,14) |
InChI Key |
RRFZJUBCRMSSKL-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=C(N=CN=C2N=C(N)N)N=N1 |
Origin of Product |
United States |
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